molecular formula C8H18O3S B12794237 2-Octanesulfonic acid CAS No. 10435-83-3

2-Octanesulfonic acid

Cat. No.: B12794237
CAS No.: 10435-83-3
M. Wt: 194.29 g/mol
InChI Key: LHQXHHDBJMMPCQ-UHFFFAOYSA-N
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Description

2-Octanesulfonic acid (C₈H₁₈SO₃) is an organosulfonic acid characterized by a sulfonic acid group (-SO₃H) attached to the second carbon of an octane chain. It is structurally distinct from its isomer, 1-octanesulfonic acid, where the sulfonic group is at the terminal carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of octane using sulfur trioxide (SO3) or oleum (a solution of SO3 in sulfuric acid). The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the octane chain.

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous sulfonation of octane using a sulfonating agent such as sulfur trioxide. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and to ensure efficient mixing and heat dissipation.

Chemical Reactions Analysis

Types of Reactions: 2-Octanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonates

    Reduction: Sulfonyl derivatives

    Substitution: Various substituted octanesulfonic acid derivatives

Scientific Research Applications

Surfactant Applications

2-Octanesulfonic acid is primarily utilized as an anionic surfactant due to its ability to reduce surface tension in liquids. Its amphiphilic nature allows it to effectively interact with both polar and nonpolar substances, making it invaluable in several industrial processes:

  • Detergents and Cleaners : It is commonly used in formulations for household and industrial cleaning products.
  • Emulsifiers : this compound aids in stabilizing emulsions in food and cosmetic products.

Analytical Chemistry

In analytical chemistry, this compound serves as an ion-pairing agent and is crucial in high-performance liquid chromatography (HPLC):

  • Mobile Phase Component : It is used in mobile phase solutions to enhance the separation of analytes, such as neurotransmitters like dopamine and L-Dopa. The presence of this compound improves the resolution of peaks in chromatographic analyses .
Application AreaSpecific Use CaseBenefits
SurfactantsHousehold cleanersReduces surface tension
EmulsifiersFood and cosmeticsStabilizes emulsions
Analytical ChemistryHPLC for neurotransmitter analysisEnhances separation and resolution

Biological Research

The compound has shown potential in various biological applications:

  • Cell Biology : As a surfactant, this compound can be used to disrupt cell membranes for studies involving cell lysis or extraction of cellular components.
  • Neurochemistry : Its role as an ion-pairing agent facilitates the analysis of neurotransmitters, contributing to research in neurobiology.

Case Study 1: HPLC Analysis of Neurotransmitters

A study utilized this compound in the mobile phase for HPLC to measure dopamine levels in rat brain extracts. The results demonstrated improved peak resolution and sensitivity compared to traditional methods, highlighting its importance in neurochemical research .

Case Study 2: Surfactant Efficiency

Research comparing various surfactants found that formulations including this compound exhibited superior emulsifying properties, leading to enhanced stability in cosmetic products. This underscores its effectiveness as a surfactant in personal care formulations .

Mechanism of Action

The mechanism of action of 2-octanesulfonic acid is primarily related to its strong acidic properties. The sulfonic acid group (-SO3H) can donate protons (H+), making it a strong acid. This property allows it to participate in acid-catalyzed reactions and to act as an ion-pairing reagent in chromatography. The molecular targets and pathways involved depend on the specific application, such as the separation of compounds in HPLC or the stabilization of proteins and peptides in biological samples.

Comparison with Similar Compounds

Structural and Functional Comparison

1-Octanesulfonic Acid

  • Structure : Sulfonic acid group at the terminal carbon (C1) of the octane chain.
  • Properties : Higher polarity due to the terminal sulfonic group, enhancing solubility in aqueous solutions.
  • Applications : Predominantly used in HPLC as sodium 1-octanesulfonate (≥99% purity per pharmacopeial standards) .

2-Octanesulfonic Acid

  • Structure : Sulfonic acid group at the second carbon (C2).
  • Applications: Limited public data, but inferred uses include niche industrial processes or surfactant formulations.

Perfluorooctanesulfonic Acid (PFOS)

  • Structure : Fully fluorinated octane chain with a terminal sulfonic acid group.
  • Applications : Historically used in firefighting foams and water-repellent coatings.

Performance and Environmental Impact

Key Data Table

Compound Water Solubility Log P (Octanol-Water) Environmental Persistence Regulatory Status
1-Octanesulfonic acid High -1.2 (estimated) Low Approved for HPLC use
This compound Moderate ~0.5 (estimated) Moderate (untested) Limited public data
PFOS Low 4.8 High Restricted globally

Critical Findings

Environmental Concerns : Unlike PFOS, this compound lacks fluorination, reducing bioaccumulation risks. However, its environmental persistence remains unstudied, mirroring broader gaps in data for sulfonic acid alternatives .

Research and Industrial Relevance

  • Analytical Chemistry : Sodium 1-octanesulfonate’s dominance in HPLC contrasts with this compound’s absence in standardized methods, suggesting isomer-specific performance trade-offs .
  • PFOS Alternatives : Shorter-chain sulfonic acids (e.g., 1-octanesulfonic acid) are proposed as PFOS substitutes, but data on this compound’s viability are lacking. Patent literature often obscures exact formulations, complicating comparative assessments .

Biological Activity

2-Octanesulfonic acid (C8H17SO3H) is a sulfonic acid that belongs to the class of octanesulfonic acids. It is primarily known for its applications in various industrial processes, particularly as a surfactant and in the synthesis of pharmaceuticals. This article provides a detailed overview of its biological activity, including its mechanisms of action, toxicity, and potential therapeutic uses, supported by data tables and case studies.

This compound is characterized by its long hydrophobic carbon chain and a sulfonate group, which imparts amphiphilic properties. This structure allows it to interact with biological membranes and proteins, influencing various biological processes.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

Research indicates that this compound exhibits moderate toxicity in laboratory animals. The primary target organ identified is the liver, where exposure can lead to hepatocellular hypertrophy and increased liver enzyme markers indicative of liver toxicity. The oral median lethal dose (LD50) has been reported at approximately 233 mg/kg for male rats and 271 mg/kg for female rats, highlighting its potential risks upon ingestion .

Study Species LD50 (mg/kg) Effects Observed
Dean et al., 1978Rats (male)233Hypoactivity, ataxia
Dean et al., 1978Rats (female)271Stomach irritation
Goldenthal et al., 1978MonkeysVaries by doseGastrointestinal toxicity

2. Endocrine Disruption

This compound has been implicated in endocrine disruption. Studies suggest that exposure to sulfonic acids can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues. This effect is particularly concerning given the compound's persistence in the environment and bioaccumulation potential .

3. Immunotoxicity

Recent findings indicate that compounds similar to this compound may suppress immune function. In vitro studies have shown that exposure can inhibit the respiratory burst in neutrophils, a critical component of the innate immune response. This suppression could increase susceptibility to infections .

Case Study 1: Hepatotoxicity in Rats

A study conducted by Johnson et al. (1979) assessed the hepatotoxic effects of this compound in Sprague-Dawley rats over a period of 90 days. The results demonstrated significant liver enlargement and histological changes consistent with toxic damage.

  • Dosing Regimen : 0.5, 1.5, and 4.5 mg/kg/day
  • Findings : Increased liver weight and signs of necrosis were observed at higher doses.

Case Study 2: Endocrine Disruption

Research published in the Environmental Health Perspectives journal highlighted the effects of perfluorinated compounds, including octanesulfonic acids, on mammalian endocrine systems. The study revealed alterations in reproductive hormone levels following prolonged exposure.

  • Subjects : Rhesus monkeys
  • Outcome : Significant changes in serum hormone concentrations were noted after exposure to environmentally relevant concentrations.

The mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered homeostasis.
  • Receptor Interaction : There is evidence suggesting that it may interact with nuclear receptors involved in lipid metabolism and detoxification processes.

Properties

CAS No.

10435-83-3

Molecular Formula

C8H18O3S

Molecular Weight

194.29 g/mol

IUPAC Name

octane-2-sulfonic acid

InChI

InChI=1S/C8H18O3S/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11)

InChI Key

LHQXHHDBJMMPCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)S(=O)(=O)O

Origin of Product

United States

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